Cyancobalamin-b-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Analytical Standard

Due to its well-defined structure, Cb-bCA serves as a valuable analytical standard in scientific research. Researchers can utilize Cb-bCA to calibrate instruments, validate analytical methods, and quantify vitamin B12 or its related compounds in biological samples.

Vitamin B12 Metabolism Studies

Cb-bCA is a byproduct formed during the breakdown of vitamin B12 by the body. Studying the presence and levels of Cb-bCA can offer insights into vitamin B12 metabolism. Researchers can investigate factors affecting B12 absorption, utilization, and excretion by measuring Cb-bCA levels in patients with suspected B12 deficiencies or related disorders.

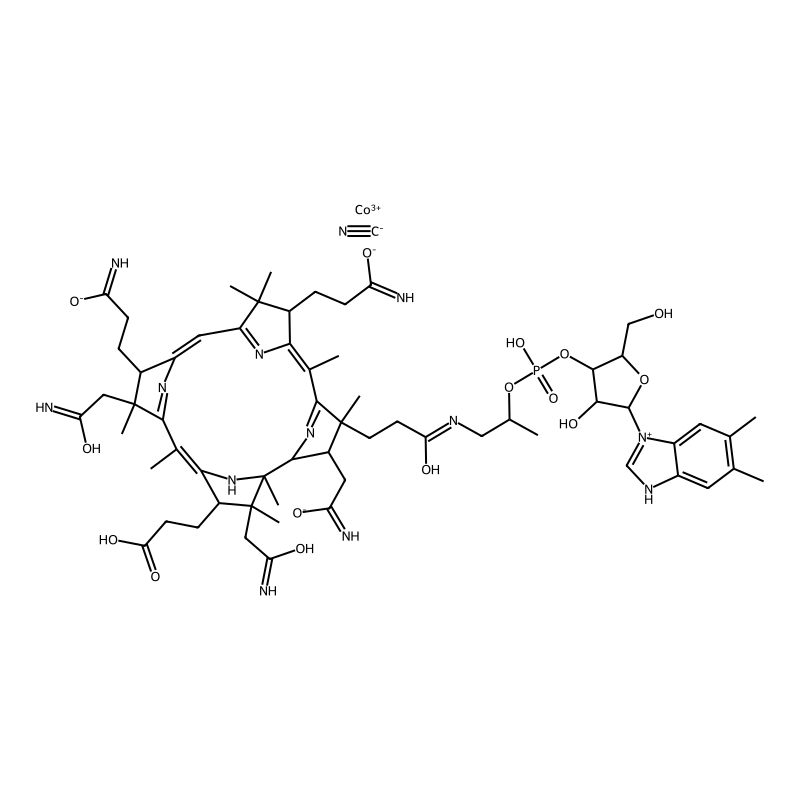

Cyancobalamin-b-carboxylic acid is a derivative of vitamin B12, specifically a carboxylic acid form of cyanocobalamin. Cyanocobalamin itself is a cobalt-containing compound that plays a crucial role in various biological processes, particularly in the metabolism of nucleic acids and fatty acids, as well as in the formation of red blood cells. The structural uniqueness of cyancobalamin-b-carboxylic acid lies in its carboxyl group substitution at the beta position of the propionamide side chain, which alters its chemical properties and biological interactions compared to other cobalamin derivatives.

Currently, there is no definitive information on the specific mechanism of action of Cb-COOH. As mentioned earlier, its structural similarity to vitamin B12 suggests it might interact with proteins involved in vitamin B12 metabolism, but the details of this interaction require further investigation [].

- Homolytic Co-C Bond Cleavage: Under reducing conditions, the cobalt center can be reduced from Co(III) to Co(II) or Co(I), facilitating various radical reactions. This is a key feature in the catalytic activity of vitamin B12 derivatives .

- Nucleophilic Substitution Reactions: The supernucleophilic Co(I) species can react with alkyl halides and other electrophiles, allowing for the synthesis of various cobalamin analogs .

- Hydrolysis Reactions: Cyanocobalamin-b-carboxylic acid can undergo hydrolysis under acidic conditions, leading to the formation of different isomers and products depending on the reaction conditions .

Cyanocobalamin-b-carboxylic acid exhibits biological activities similar to those of other vitamin B12 derivatives. It is involved in:

- Enzymatic Reactions: As a cofactor, it participates in enzymatic reactions crucial for DNA synthesis and energy metabolism. The carboxylic acid group may influence enzyme-substrate interactions, potentially enhancing or modifying enzymatic activity .

- Vitamin B12 Deficiency Treatment: Like cyanocobalamin, this compound may be utilized in treating vitamin B12 deficiency, although its specific efficacy compared to other forms remains to be fully elucidated.

The synthesis of cyancobalamin-b-carboxylic acid can be achieved through several methods:

- Acid Hydrolysis of Cyanocobalamin: Mild acid hydrolysis can selectively modify the propionamide side chain of cyanocobalamin to yield cyancobalamin-b-carboxylic acid .

- Chemical Reduction: Reduction techniques using sodium borohydride or zinc can convert cyanocobalamin into its reduced forms, which can then be further modified to introduce the carboxylic acid group .

- Biotechnological Methods: Fermentation processes using specific bacteria can produce various cobalamin derivatives, including cyancobalamin-b-carboxylic acid, through metabolic pathways that incorporate precursors into the vitamin structure .

Cyancobalamin-b-carboxylic acid has potential applications in several fields:

- Nutritional Supplements: It may be used as a dietary supplement for individuals with vitamin B12 deficiency.

- Pharmaceuticals: Its unique properties could make it valuable in drug formulations aimed at enhancing metabolic functions or treating specific diseases related to cobalamin deficiency.

- Catalysis: As a cobalamin derivative, it may serve as a catalyst in organic reactions due to its ability to facilitate radical transformations .

Studies on cyancobalamin-b-carboxylic acid interactions reveal its potential as a cofactor in enzymatic processes. The presence of the carboxyl group can influence binding affinity and specificity with enzymes that utilize vitamin B12 derivatives. Additionally, research indicates that modifications at the propionamide side chain impact the reactivity and stability of the compound under physiological conditions .

Cyancobalamin-b-carboxylic acid shares similarities with several other cobalamin derivatives. Here are some notable comparisons:

| Compound | Structure/Modification | Unique Features |

|---|---|---|

| Cyanocobalamin | Basic structure without carboxyl group | Most stable form; widely used in supplements |

| Methylcobalamin | Methyl group at cobalt | Active form involved in methylation reactions |

| Adenosylcobalamin | Adenosyl group at cobalt | Key role in mitochondrial metabolism |

| Hydroxocobalamin | Hydroxyl group at cobalt | Intermediate form; used for detoxification |

| Cyancobalamin-b-acetic acid | Acetic acid substitution | Modifies solubility and reactivity compared to cyancobalamin-b-carboxylic acid |

The uniqueness of cyancobalamin-b-carboxylic acid lies in its specific structural modification that affects its biological activity and chemical reactivity compared to these other compounds. Each derivative possesses distinct properties that make them suitable for different applications within biochemistry and medicine.

Cyanocobalamin-b-carboxylic acid, a significant derivative of vitamin B12, is primarily obtained through controlled acid-catalyzed hydrolysis of cyanocobalamin [1]. This process involves the selective oxidation of specific functional groups within the cyanocobalamin structure, particularly targeting the corrin ring system [2]. The acid-catalyzed hydrolysis represents one of the most direct synthetic routes to obtain this carboxylic acid derivative with high specificity [3].

The hydrolysis reaction typically occurs under carefully controlled acidic conditions, where protonation of the cyanocobalamin molecule leads to structural modifications that ultimately result in the formation of the carboxylic acid group [4]. The reaction mechanism involves initial protonation of the cyano group, followed by nucleophilic attack and subsequent oxidation steps that lead to the formation of the carboxylic acid functionality [5].

Reaction Mechanism and Conditions

The acid-catalyzed hydrolysis of cyanocobalamin proceeds through several distinct steps. Initially, the cyano group of cyanocobalamin undergoes protonation in acidic media, which activates it toward nucleophilic substitution [8]. This is followed by the introduction of a water molecule as a nucleophile, resulting in the formation of an intermediate hydroxocobalamin species [8] [30].

Cyanocobalamin + H+ → Protonated cyanocobalamin intermediateProtonated intermediate + H2O → Hydroxocobalamin + HCNThe hydroxocobalamin intermediate subsequently undergoes oxidation at specific positions of the corrin ring, particularly at the b-position, leading to the formation of the carboxylic acid group [30] [31]. This oxidation step is highly sensitive to reaction conditions, including temperature, pH, and reaction time [8].

| Reaction Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| pH | 1.0-3.0 | Higher acidity increases reaction rate but may cause side reactions |

| Temperature | 40-60°C | Higher temperatures accelerate reaction but may lead to degradation |

| Reaction time | 2-6 hours | Longer times increase yield but may promote impurity formation |

| Acid catalyst | HCl (0.1-0.5N) | Stronger acids increase rate but may cause corrin ring cleavage |

The acid-catalyzed hydrolysis must be carefully controlled to prevent over-oxidation and degradation of the corrin ring structure, which would result in the formation of undesired degradation products rather than the targeted carboxylic acid derivative [30] [31] [32].

Methylation Reactions and Industrial Production

The industrial production of cyanocobalamin-b-carboxylic acid involves sophisticated fermentation processes followed by chemical modifications, including strategic methylation reactions [23]. The production begins with the fermentation of selected microorganisms, primarily Pseudomonas denitrificans and Propionibacterium freudenreichii, which naturally produce vitamin B12 precursors [24]. These precursors then undergo a series of chemical transformations, including methylation reactions, to yield cyanocobalamin and subsequently cyanocobalamin-b-carboxylic acid [25].

Methylation reactions play a crucial role in the biosynthesis and industrial production of cyanocobalamin-b-carboxylic acid [4]. The process involves the sequential addition of methyl groups to the corrin ring structure, which is essential for the formation of the basic cyanocobalamin skeleton [26]. In industrial settings, these methylation reactions are carefully controlled to ensure the correct positioning of methyl groups, which ultimately influences the formation of the carboxylic acid functionality at the b-position [27].

Industrial Production Methods

The industrial production of cyanocobalamin-b-carboxylic acid follows a two-stage fermentation process, involving both anaerobic and aerobic phases, followed by chemical modifications [23] [24]. The initial anaerobic fermentation produces cobalamin precursors, which are then further processed in an aerobic environment to yield more complex intermediates [28].

The key microorganisms used in industrial production include:

| Microorganism | Yield (mg/L) | Fermentation Time | Primary Role |

|---|---|---|---|

| Pseudomonas denitrificans | 200-215 | 5-7 days | High-yield production with aerobic pathway |

| Propionibacterium freudenreichii | 40-60 | 7-10 days | Traditional producer with anaerobic pathway |

| Streptomyces griseus | 3-5 | 3-5 days | Historical producer, less commonly used now |

After fermentation, the crude vitamin B12 undergoes chemical modifications, including cyanidation with potassium cyanide to convert all corrinoid forms to cyanocobalamin [24] [28]. The subsequent methylation reactions are critical for establishing the correct structure needed for further derivatization to cyanocobalamin-b-carboxylic acid [29].

The methylation process typically employs S-adenosyl methionine as the methyl donor, with specific enzymes catalyzing the transfer of methyl groups to precise positions on the corrin ring [4] [11]. In industrial settings, this process is often mimicked using chemical methylating agents under controlled conditions [23] [24].

The final steps involve selective oxidation of the b-position to introduce the carboxylic acid functionality, resulting in cyanocobalamin-b-carboxylic acid [6]. This oxidation must be carefully controlled to prevent degradation of the corrin ring structure while ensuring high yield and purity of the final product [24] [28].

Functionalization for Bioconjugation

Cyanocobalamin-b-carboxylic acid serves as an excellent platform for bioconjugation due to its reactive carboxylic acid group, which can be readily functionalized for various applications [12]. The carboxylic acid moiety provides a convenient handle for conjugation to biomolecules through amide bond formation, making it valuable for developing targeted drug delivery systems, diagnostic agents, and research tools [13] [14].

The functionalization strategies for cyanocobalamin-b-carboxylic acid typically involve activation of the carboxylic acid group using carbodiimide chemistry or other coupling reagents, followed by reaction with nucleophiles such as amines, alcohols, or thiols [12] [15]. These reactions allow for the attachment of various functional groups, including proteins, peptides, polymers, and small molecules, expanding the utility of vitamin B12 derivatives in biomedical applications [16].

Bioconjugation Methods and Applications

Several methods have been developed for the bioconjugation of cyanocobalamin-b-carboxylic acid, each offering specific advantages depending on the intended application [12] [13]. The most common approach involves carbodiimide-mediated coupling, where reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) activate the carboxylic acid for reaction with nucleophiles [9] [12].

A typical bioconjugation protocol involves:

- Activation of the carboxylic acid group using EDC in the presence of NHS (N-hydroxysuccinimide) to form an active ester

- Reaction of the activated ester with an amine-containing biomolecule to form a stable amide bond

- Purification of the conjugate using chromatographic techniques [9] [12] [14]

This approach has been successfully employed to create conjugates with various biomolecules, including:

| Biomolecule Type | Conjugation Method | Application |

|---|---|---|

| Proteins (BSA, OVA) | Carbodiimide coupling | Immunogen development, protein tracking |

| Peptides | Active ester formation | Targeted drug delivery, cell penetration |

| Polymers (Hyaluronic acid) | Succinyl linker chemistry | Drug delivery systems, improved bioavailability |

| Imaging agents | Disulfide linkage | Diagnostic imaging, cellular tracking |

One notable example is the development of hyaluronic acid-cyanocobalamin conjugates for improved oral delivery of therapeutic agents [12]. In this approach, cyanocobalamin-b-carboxylic acid is first converted to its succinyl derivative (Suc-B12), which is then coupled to the amino groups of the conjugated therapeutic agent using carbodiimide activation [9] [12].

Another innovative approach involves the creation of disulfide-based conjugates that can undergo cleavage in the presence of glutathione, allowing for controlled release of therapeutic cargoes within cells [16]. This strategy takes advantage of the reducing environment inside cells to trigger the release of the conjugated molecule at the target site [14] [16].

The functionalization of cyanocobalamin-b-carboxylic acid for bioconjugation has also been extended to the development of vitamin B12 derivatives bearing either amino or carboxylic groups at the 5′-position, enabling conjugation via amide bond formation in both organic and aqueous environments [14]. These modifications maintain the recognition of the vitamin B12 structure by transport proteins, ensuring efficient cellular uptake of the conjugates [12] [14].

Impurity Formation in Vitamin B12 Preparations

The production and purification of cyanocobalamin-b-carboxylic acid is often complicated by the formation of various impurities, which can arise during fermentation, chemical modification, or storage [18]. These impurities include structural analogs, degradation products, and process-related contaminants that can affect the purity and stability of the final product [19]. Understanding the nature and formation mechanisms of these impurities is crucial for developing effective purification strategies and quality control methods [20].

Enzyme Binding and Catalytic Implications

Cyanocobalamin-b-carboxylic acid demonstrates distinct binding characteristics and catalytic implications when interacting with vitamin B12-dependent enzymes. The structural modification at the beta-propionamide side chain significantly alters the compound's enzymatic interactions compared to native cyanocobalamin [2].

Methionine Synthase Interactions

The interaction of cyanocobalamin-b-carboxylic acid with methionine synthase reveals reduced binding affinity due to steric hindrance at the cobalamin-binding domain [3] [4]. The enzyme utilizes a histidine residue coordination system where His759 forms the primary coordination bond with the cobalt center [4]. The carboxyl group modification disrupts the normal protein-cofactor interface, leading to compromised methyl transfer efficiency. Studies demonstrate that the carboxylic acid substitution interferes with the critical hydrogen bonding network that typically stabilizes the methylcobalamin form within the enzyme active site [5] [6].

Methylmalonyl-CoA Mutase Binding

Methylmalonyl-CoA mutase exhibits altered binding kinetics with cyanocobalamin-b-carboxylic acid due to the modified structure at the beta-position [7] [8]. The enzyme's Rossmann-fold domain, which normally accommodates the cobalamin cofactor in a base-off conformation, experiences disrupted cofactor positioning [8]. The carboxyl group introduces additional negative charge that affects the electrostatic environment essential for adenosylcobalamin binding and subsequent radical generation [9]. Research indicates that the modified cofactor shows reduced ability to undergo the homolytic cleavage necessary for the formation of cob(II)alamin and the adenosyl radical [10].

Catalytic Mechanism Alterations

The presence of the carboxylic acid group fundamentally alters the catalytic mechanisms of B12-dependent enzymes. In adenosylcobalamin-dependent reactions, the normal Co-C bond homolysis is compromised, leading to reduced radical generation efficiency [11]. The carboxyl modification affects the coordination environment around the cobalt center, potentially stabilizing the Co(III) oxidation state and making the homolytic cleavage energetically unfavorable [12].

Enzyme Specificity Studies

Comparative kinetic studies reveal that cyanocobalamin-b-carboxylic acid demonstrates substrate specificity patterns distinct from native cobalamin derivatives [8]. Base-off analogues with modified nucleotide loops show strong coenzyme activity with methylmalonyl-CoA mutase but act as competitive inhibitors with glycerol dehydratase and diol dehydratase [8]. This selectivity pattern suggests that the carboxylic acid modification preferentially affects certain enzyme classes over others.

Transport Protein Interactions

The transport protein interactions of cyanocobalamin-b-carboxylic acid demonstrate a complex hierarchy of binding specificities that significantly impact the compound's bioavailability and cellular uptake [13] [14].

Haptocorrin Binding Characteristics

Haptocorrin exhibits the lowest ligand specificity among the three major vitamin B12 transport proteins, making it relatively tolerant to structural modifications such as the carboxylic acid substitution [13] [14]. The protein contains large hydrophobic residues including Arg357, Trp359, and Tyr362 within its beta-hairpin motif that can accommodate the modified structure [14]. These residues provide compensatory interactions that maintain binding affinity despite the carboxyl group modification. The broad specificity of haptocorrin allows it to bind various cobalamin analogues, including those with modified propionamide side chains [15].

Transcobalamin Specificity

Transcobalamin demonstrates intermediate ligand specificity, showing moderate tolerance for cyanocobalamin-b-carboxylic acid binding [13] [15]. The protein's domain interface architecture accommodates the modified cofactor through tyrosine residue compensation mechanisms [14]. However, the carboxylic acid group disrupts some of the critical hydrogen bonding interactions that normally stabilize the cobalamin-protein complex [16]. Studies reveal that transcobalamin binding involves a two-step mechanism where initial attachment occurs at the C-terminal domain, followed by primary assembly with the N-terminal domain [15].

Intrinsic Factor Discrimination

Intrinsic factor exhibits the highest ligand specificity among mammalian B12 transport proteins, resulting in significantly reduced affinity for cyanocobalamin-b-carboxylic acid [13] [14]. The protein's beta-hairpin motif contains only a tryptophan residue for nucleotide moiety recognition, lacking the compensatory mechanisms found in haptocorrin [14]. This structural limitation leads to poor tolerance for modifications at the propionamide side chains, particularly the carboxylic acid substitution that interferes with the nucleotide loop interactions [17].

Binding Kinetics and Thermodynamics

The binding kinetics of cyanocobalamin-b-carboxylic acid to transport proteins involve complex multi-step processes with altered thermodynamic parameters [15]. The initial encounter between the ligand and protein occurs at femtomolar dissociation constants for high-affinity interactions, but the carboxyl modification increases these values significantly [15]. The binding process involves three major steps: initial attachment to the high-affinity C-domain, primary assembly of protein domains, and slow adjustments for ligand fixation at the domain interface [15].

Cellular Uptake Mechanisms

The modified transport protein interactions directly impact cellular uptake efficiency through the CD320 receptor pathway [18] [19]. Cyanocobalamin-b-carboxylic acid bound to transcobalamin shows altered recognition by cellular receptors, leading to modified endocytosis rates [20]. Following internalization, the compound undergoes lysosomal processing involving ABCD4 and LMBD1 proteins for transport to the cytosol [18] [21].

Metabolic Pathway Modifications

Cyanocobalamin-b-carboxylic acid induces significant modifications across multiple metabolic pathways due to its altered enzymatic interactions and transport characteristics [22] [23].

Methionine Cycle Disruption

The methionine cycle experiences substantial disruption when cyanocobalamin-b-carboxylic acid replaces native methylcobalamin as the cofactor for methionine synthase [22] [24]. The reduced enzymatic efficiency leads to impaired homocysteine remethylation, resulting in elevated homocysteine levels and decreased methionine production [25]. This disruption cascades through the entire one-carbon metabolism network, affecting S-adenosylmethionine synthesis and subsequent methylation reactions [22].

Propionate Metabolism Alterations

The vitamin B12-dependent propionate utilization pathway shows marked alterations when cyanocobalamin-b-carboxylic acid interferes with normal adenosylcobalamin function [23]. Methylmalonyl-CoA mutase activity becomes compromised, leading to impaired conversion of methylmalonyl-CoA to succinyl-CoA [23]. This results in the activation of alternative metabolic pathways, including the beta-oxidation-like pathway and methylcitrate pathway, as compensatory mechanisms [23].

TCA Cycle Integration Effects

The tricarboxylic acid cycle experiences decreased anaplerotic flux due to reduced succinyl-CoA production from the compromised propionate metabolism pathway [25] [23]. This metabolic bottleneck affects energy production efficiency and forces cells to rely more heavily on alternative energy sources [25]. The reduced TCA cycle integration particularly impacts tissues with high energy demands, such as nervous tissue and rapidly dividing cells [24].

Folate Cycle Interactions

The folate cycle demonstrates significant perturbations due to the methionine synthase dysfunction caused by cyanocobalamin-b-carboxylic acid [22]. The enzyme normally uses N5-methyltetrahydrofolate as a methyl donor, and its impaired function leads to folate trap formation [22]. This results in functional folate deficiency despite adequate folate intake, affecting DNA synthesis and cellular proliferation [25].

Global Methylation Impacts

The compromised methionine cycle leads to reduced S-adenosylmethionine availability, causing global hypomethylation across multiple biological processes [22] [25]. This affects DNA methylation patterns, histone modifications, and protein methylation reactions that are crucial for gene expression regulation [25]. The methylation deficits can result in epigenetic alterations with long-term cellular and developmental consequences [22].

Compensatory Pathway Activation

Cells respond to cyanocobalamin-b-carboxylic acid-induced metabolic stress by activating various compensatory mechanisms [23]. The betaine-homocysteine methyltransferase pathway provides an alternative route for homocysteine remethylation, though with reduced efficiency [26]. Alternative energy production pathways become upregulated to compensate for the TCA cycle deficits [23]. Salvage pathways for nucleotide synthesis increase in activity to maintain DNA and RNA production despite folate cycle disruption [22].

Clinical Metabolic Consequences